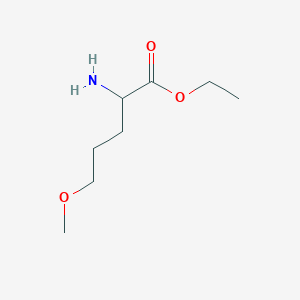

ethyl 2-amino-5-methoxypentanoate

Description

Ethyl 2-amino-5-methoxypentanoate is an ester derivative of pentanoic acid featuring an amino group at the second carbon and a methoxy group at the fifth carbon of the pentanoate chain. This discontinuation suggests challenges in synthesis, regulatory compliance, or reduced demand compared to structurally related esters.

Properties

IUPAC Name |

ethyl 2-amino-5-methoxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-12-8(10)7(9)5-4-6-11-2/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJHGZPCAOBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methoxypentanoate typically involves the esterification of 2-amino-5-methoxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-5-methoxypentanoic acid+ethanolacid catalystethyl 2-amino-5-methoxypentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxypentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 2-nitro-5-methoxypentanoate.

Reduction: Formation of 2-amino-5-methoxypentanol.

Substitution: Formation of ethyl 2-amino-5-substituted-pentanoate derivatives.

Scientific Research Applications

Ethyl 2-amino-5-methoxypentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-amino-5-methoxypentanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares ethyl 2-amino-5-methoxypentanoate with structurally analogous esters and derivatives, focusing on substituent effects, applications, and safety profiles.

Structural and Functional Group Comparisons

Key Observations :

- Polarity: this compound’s methoxy and amino groups increase polarity compared to cyclohexyl-containing analogs (e.g., Ethyl (S)-2-amino-4-cyclohexylbutanoate HCl), which exhibit higher lipophilicity .

- Electronic Effects: The nitro group in benzimidazole derivatives (e.g., ) enhances electrophilicity, whereas the methoxy group in the target compound acts as an electron donor .

- Biological Relevance: Aromatic and heterocyclic substituents (e.g., benzimidazole in ) are common in pharmaceuticals, suggesting that this compound’s simpler structure may limit its therapeutic applications without further derivatization .

Biological Activity

Ethyl 2-amino-5-methoxypentanoate is an organic compound with the molecular formula C₈H₁₇NO₃. It is a derivative of pentanoic acid, characterized by an amino group at the second carbon and a methoxy group at the fifth carbon. This compound has garnered attention in various scientific fields, particularly in biology and medicine, for its potential biological activities and applications.

The synthesis of this compound typically involves the esterification of 2-amino-5-methoxypentanoic acid with ethanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to ensure complete conversion to the ester form. The general reaction scheme can be summarized as follows:

In industrial settings, continuous flow reactors are often employed for large-scale production, allowing for better control over reaction conditions and improved yields.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group may participate in hydrophobic interactions that affect the compound's binding affinity and specificity.

Enzyme Interactions

Research indicates that this compound may play a role in various metabolic pathways and enzyme interactions. Its structure allows it to act as a potential modulator for several enzymatic processes, making it a candidate for further investigation in biochemical studies.

Therapeutic Potential

This compound has been studied for its therapeutic effects. Preliminary findings suggest it may have potential applications in drug development, particularly as a precursor for compounds targeting specific diseases. The compound's unique structure could also lead to the development of novel therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-methoxypentanoate | Amino group at C2, methoxy at C4 | Potential anti-inflammatory |

| Ethyl 2-amino-5-ethoxypentanoate | Amino group at C2, ethoxy at C5 | Investigated for analgesic properties |

| Ethyl 2-amino-5-methoxyhexanoate | Amino group at C2, methoxy at C5 | Studied for metabolic effects |

This table illustrates how variations in functional groups and their positions can influence biological activity.

Case Studies and Research Findings

- Metabolic Pathway Studies : this compound has been investigated for its role in metabolic pathways involving amino acids and their derivatives. Studies suggest that it may enhance certain enzymatic reactions crucial for metabolism.

- Therapeutic Investigations : In preclinical studies, this compound has shown promise as a precursor for developing drugs targeting metabolic disorders. Its ability to interact with specific receptors may provide avenues for therapeutic interventions.

- Chemical Reactivity : The compound's reactivity has been explored in various chemical reactions, including oxidation and substitution reactions. These studies help elucidate its potential applications in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.